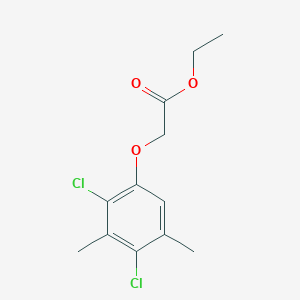
Ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate is an organic compound with the molecular formula C12H14Cl2O3 It is a derivative of phenoxyacetic acid, characterized by the presence of two chlorine atoms and two methyl groups on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate typically involves the esterification of 2,4-dichloro-3,5-dimethylphenoxyacetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2,4-dichloro-3,5-dimethylphenoxyacetic acid+ethanolacid catalystethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxyacetic acid derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce less chlorinated compounds.
Aplicaciones Científicas De Investigación
Ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including herbicidal and pesticidal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or disrupting cellular processes. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
Methyl (2,4-dichloro-3,5-dimethylphenoxy)acetate: A methyl ester analog with comparable properties.
2,4-Dichloro-3,5-dimethylphenol: A related phenolic compound with different functional groups.
Propiedades
Fórmula molecular |
C12H14Cl2O3 |
|---|---|
Peso molecular |
277.14 g/mol |
Nombre IUPAC |
ethyl 2-(2,4-dichloro-3,5-dimethylphenoxy)acetate |
InChI |
InChI=1S/C12H14Cl2O3/c1-4-16-10(15)6-17-9-5-7(2)11(13)8(3)12(9)14/h5H,4,6H2,1-3H3 |
Clave InChI |
NAEYAXCYBKWXPR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=C(C(=C(C(=C1)C)Cl)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


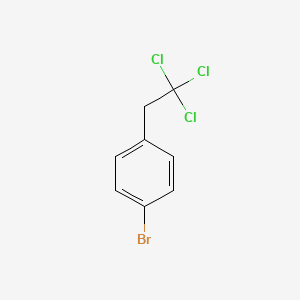

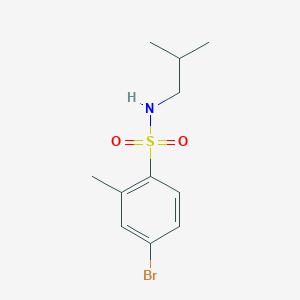
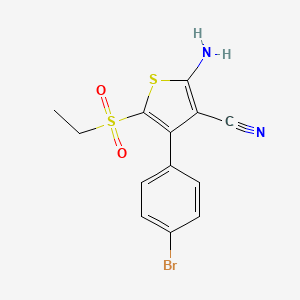
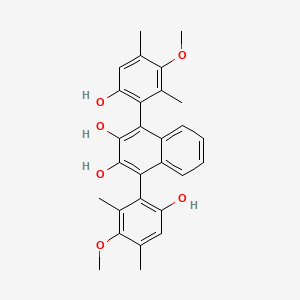
![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12077700.png)
![1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B12077701.png)
![3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine](/img/structure/B12077705.png)



![3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B12077729.png)
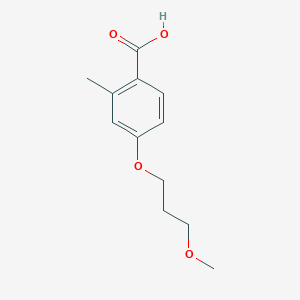
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B12077739.png)
